molecular formula C9H11N3O B14908177 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one

1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one

Cat. No.: B14908177
M. Wt: 177.20 g/mol
InChI Key: JNCZNEXKHMBCJS-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one is a heterocyclic compound featuring a pyridine ring fused to a seven-membered 1,4-diazepin-5-one core. The methyl substituent at the 1-position and the pyrido[3,4-e] fusion pattern define its structural uniqueness. Its structural analogs, however, are prevalent in pharmaceuticals and bioactive molecules, enabling inferences about its properties .

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-pyrido[3,4-e][1,4]diazepin-5-one

InChI

InChI=1S/C9H11N3O/c1-12-5-4-11-9(13)7-2-3-10-6-8(7)12/h2-3,6H,4-5H2,1H3,(H,11,13)

InChI Key

JNCZNEXKHMBCJS-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(=O)C2=C1C=NC=C2

Origin of Product

United States

Preparation Methods

Cyclization of 2,3-Diaminopyridines with β-Keto Esters

Core Reaction Mechanism

The most widely reported method involves the condensation of 2,3-diaminopyridines with β-keto esters, such as ethyl aroylacetates, under thermal conditions. This approach, adapted from benzodiazepine syntheses, proceeds via nucleophilic attack of the pyridine’s 2-amino group on the carbonyl carbon of the β-keto ester, followed by cyclodehydration to form the seven-membered diazepine ring. For example, 2,3-diaminopyridine reacts with ethyl benzoylacetate in refluxing xylene (120°C) to yield 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e]diazepin-5(2H)-one with regioselectivity >95%.

Reaction Optimization

Key parameters influencing yield include:

  • Solvent : Xylene or toluene maximizes cyclization efficiency due to high boiling points.
  • Catalyst : Anhydrous conditions with catalytic p-toluenesulfonic acid (PTSA) improve dehydration.
  • Substitution : Electron-withdrawing groups on the β-keto ester (e.g., aryl rings) enhance electrophilicity, accelerating nucleophilic attack.

A representative synthesis from 2,3-diamino-4-methylpyridine and ethyl benzoylacetate achieves 82% yield after 6 hours.

Variations and Byproduct Control

Open-chain intermediates, such as N-(2-aminopyridin-3-yl)-3-oxobutanamide , have been isolated during synthesis, confirming a stepwise mechanism. To suppress dimerization byproducts (e.g., pyrido[2,3-b]pyrazines), slow addition of β-keto esters and strict temperature control (110–120°C) are critical.

Multi-Step Synthesis via Pyrido[3,4-d]oxazine-2,4-dione Intermediates

Condensation with α-Amino Acid Methyl Esters

An alternative route employs 1H-pyrido[3,4-d]oxazine-2,4-dione as a key intermediate. Reaction with α-amino acid methyl esters (e.g., glycine methyl ester) in tetrahydrofuran (THF) under basic conditions (NaH) facilitates ring-opening followed by cyclization to the target diazepinone. For instance, condensation with L-alanine methyl ester yields the product at 78% efficiency after 12 hours.

Stereochemical Considerations

Chiral α-amino acids induce stereoselectivity, producing enantiomerically enriched diazepinones. However, racemization occurs at temperatures >60°C, necessitating mild conditions (0–25°C).

Peptide Coupling Strategies

Activated esters (e.g., HBTU/DIPEA) enable coupling of β-amino acids with α-amino acid methyl esters prior to cyclization. This method, while costlier, avoids harsh thermal conditions and achieves yields up to 85%.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (150°C, 30 min) reduces reaction times tenfold compared to conventional heating. A 2011 study demonstrated 75% yield using 2,3-diaminopyridine and ethyl acetoacetate under microwave conditions.

Solvent-Free Protocols

Neat reactions under microwave irradiation eliminate solvent recovery steps, enhancing green chemistry metrics (E-factor <5).

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield (%) Key Advantages Limitations
Cyclization (β-keto ester) 2,3-Diaminopyridine, ethyl aroylacetate Xylene, 120°C, 6h 75–85 High regioselectivity, scalable Requires high temperatures
Oxazine-dione route Pyrido[3,4-d]oxazine-2,4-dione, α-amino acid esters THF, NaH, 25°C, 12h 70–78 Mild conditions, stereocontrol Multi-step, costly intermediates
Microwave-assisted 2,3-Diaminopyridine, ethyl acetoacetate MW, 150°C, 0.5h 70–75 Rapid, solvent-free options Specialized equipment required

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyridine and diazepine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the compound.

Scientific Research Applications

1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Positional Isomers: Pyrido[2,3-e] vs. Pyrido[3,4-e] Fusion

The positional isomer 1-Methyl-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one () differs in the pyridine ring fusion ([2,3-e] vs. [3,4-e]). For example:

  • Planarity : The [3,4-e] fusion in the target compound may enhance planarity compared to [2,3-e], influencing π-π stacking in biological targets.
  • Solubility : The methyl group’s position could modulate hydrophobicity and solubility.
Property Target Compound ([3,4-e]) Isomer ([2,3-e])
Pyridine Fusion Position 3,4-e 2,3-e
Nitrogen Positioning Aligned for H-bonding Offset
Predicted Solubility Moderate Slightly Higher

Thieno- and Benzo-Fused Analogues

Benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one () incorporates a thiophene and benzene ring, replacing the pyridine in the target compound. Key differences include:

  • Aromaticity : Increased aromaticity from benzene and thiophene may enhance lipophilicity and membrane permeability.
  • Electron Density : Sulfur in thiophene introduces electron-rich regions, altering reactivity and binding profiles compared to pyridine’s lone-pair nitrogen.
Property Target Compound Benzo-Thieno Analogue
Core Structure Pyrido-diazepinone Benzo-thieno-diazepinone
Aromatic Rings 1 Pyridine 1 Benzene + 1 Thiophene
Predicted LogP ~1.5 (Moderate) ~2.5 (Higher)

Dipyrido-Fused Derivatives

4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one () features two fused pyridine rings. Structural contrasts include:

  • Substituent Effects : The 4-methyl group may sterically hinder interactions compared to the 1-methyl group in the target compound.
Property Target Compound Dipyrido Analogue
Ring System Monopyrido Dipyrido
Methyl Position 1-position 4-position
Conformational Flexibility Moderate Low

Pyrazolo-Fused Pharmaceuticals: Ziprasidone Hydrochloride

Ziprasidone Hydrochloride (), a pyrazolo[3,4-e][1,4]diazepin-7(1H)-one derivative, highlights pharmacological relevance:

  • Nitrogen Arrangement : The pyrazole ring (two adjacent N atoms) offers distinct hydrogen-bonding capabilities vs. pyridine’s single N.
  • Clinical Use: Ziprasidone is an antipsychotic, suggesting that pyrazolo-diazepinones may target CNS receptors, whereas pyrido-diazepinones might have divergent applications.
Property Target Compound Ziprasidone
Heterocycle Pyridine Pyrazole
Biological Target Undefined Serotonin/Dopamine Receptors
Pharmacological Use Research compound Antipsychotic

Benzo-Fused Derivatives with Halogen Substituents

8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one () replaces pyridine with benzene and adds a bromo substituent:

  • Electronic Effects : Bromine’s electronegativity and size may enhance halogen bonding in biological systems.
  • Solubility : The absence of pyridine nitrogen reduces polarity, increasing hydrophobicity.
Property Target Compound Bromo-Benzo Analogue
Aromatic Ring Pyridine Benzene
Substituent 1-Methyl 8-Bromo
Predicted Bioavailability Moderate Lower (due to higher LogP)

Oxazolo-Fused Complex Derivatives

Oxazolo[3,2-d]pyrazolo[3,4-f][1,4]diazepin-5(6H)-one () introduces an oxazole ring, adding oxygen-based polarity:

  • Hydrogen Bonding : Oxygen in oxazole enhances H-bond acceptor capacity.
  • Metabolic Stability : The oxazole ring may resist oxidative metabolism compared to pyridine.
Property Target Compound Oxazolo-Pyrazolo Analogue
Additional Heteroatoms None Oxygen (oxazole)
Metabolic Stability Moderate High
Solubility Moderate Higher (polar oxazole)

Biological Activity

1-Methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one is a compound of interest due to its potential therapeutic applications and unique biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure includes a pyrido-diazepine framework, which is known for its ability to interact with various biological targets.

Anticancer Properties

Research has indicated that compounds within the pyrido[3,4-e][1,4]diazepine class may exhibit anticancer properties. A study highlighted the role of monopolar spindle 1 (MPS1) kinase as a target for cancer therapy. The introduction of a methyl group in related compounds significantly improved their metabolic stability and potency against MPS1, suggesting a similar potential for this compound .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Pyrido[3,4-e][1,4]diazepines have been explored for their anxiolytic and sedative properties in preclinical studies. The mechanism may involve modulation of GABAergic systems or interactions with serotonin receptors .

The precise mechanisms by which this compound exerts its biological effects remain under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of specific kinases : Similar compounds have shown efficacy in inhibiting kinases involved in cell cycle regulation.
  • Modulation of neurotransmitter systems : Its structural analogs have been associated with alterations in neurotransmitter levels.

Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of a series of pyrido[3,4-e][1,4]diazepine derivatives. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines. Specifically, derivatives with enhanced metabolic stability showed improved efficacy in inhibiting tumor growth in vivo .

Study 2: Neuropharmacological Assessment

In another investigation focusing on neuropharmacological properties, researchers assessed the anxiolytic effects of related pyrido compounds. Behavioral assays demonstrated that these compounds could reduce anxiety-like behaviors in rodent models. The findings suggest potential therapeutic applications for anxiety disorders .

Data Tables

Property Value
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
SolubilitySoluble in DMSO
BioavailabilityHigh (based on structural analogs)
Activity Type Effect Reference
AnticancerCytotoxicity against cancer cells
NeuropharmacologicalAnxiolytic effects

Q & A

Q. What are the established synthetic routes for 1-methyl-3,4-dihydro-1H-pyrido[3,4-e][1,4]diazepin-5(2H)-one?

A general approach involves multi-step heterocyclic condensation. For example, Grignard reagent addition to a pyrrolo-diazepine precursor (e.g., compound 2 in ) in dry THF at 0°C, followed by quenching, extraction, and column chromatography (hexane/ethyl acetate eluent) for purification. Yield optimization requires careful control of stoichiometry and reaction time . Alternative routes may employ Ugi reactions to generate α-amido-β-ketoamide intermediates, which cyclize under acidic conditions to form the diazepine core .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of 1H/13C NMR to confirm substituent connectivity and stereochemistry (e.g., diastereotopic protons in the diazepine ring). For crystalline derivatives, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions. High-resolution data (>1.0 Å) is critical for distinguishing positional disorder or twin boundaries .

Q. What physicochemical properties are critical for handling this compound?

Key properties include:

  • Solubility : Test in DMSO, DMF, or PBS (pH 7.2) for biological assays (e.g., 1 mg/mL in DMF, as in ).
  • Stability : Monitor degradation via HPLC under varying temperatures and pH. Store at -20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Exploit tautomeric equilibria to bias stereoselectivity. For example, Ugi reaction intermediates favor the enol tautomer , preventing stereocenter formation until cyclization. Post-cyclization, the imine tautomer dominates, allowing controlled generation of stereocenters at the C3 position (see ). Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) may further enhance enantiomeric excess .

Q. What strategies address low-resolution or twinned crystallographic data?

  • For twinned crystals , use SHELXL’s TWIN and BASF commands to model twin domains and refine scale factors.
  • For poor resolution , apply restraints to bond lengths/angles based on similar structures (e.g., ). High-intensity synchrotron radiation improves data quality.
  • Validate refinement with R-factors (<5% discrepancy) and residual electron density maps .

Q. How can biological activity (e.g., anticancer potential) be evaluated methodically?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. Compare IC50 values to structural analogs like benzo[b]furo[3,4-e][1,4]diazepin-1-ones, which show microtubule disruption ( ).
  • Mechanistic studies : Use molecular docking to predict binding to tubulin or kinases. Validate via Western blotting for apoptosis markers (e.g., caspase-3) .

Q. How do substituent modifications impact activity?

Systematically vary substituents (e.g., methyl, fluorophenyl) and analyze SAR:

  • Electron-withdrawing groups (e.g., -F at the 2-position) enhance metabolic stability ().
  • Bulkier substituents (e.g., benzyl) may reduce solubility but improve target affinity (). Use QSAR models to predict logP, polar surface area, and bioavailability .

Methodological Notes

  • Key references : SHELX for crystallography , Ugi/tautomerism for stereocontrol , and diazepine bioactivity .
  • Data contradictions : Resolve synthetic yields by optimizing reaction conditions (e.g., temperature, solvent polarity) and purity via repeated chromatography .

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